molecular formula C16H15N5O2S B2817907 6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide CAS No. 2380145-05-9

6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide

Cat. No.: B2817907
CAS No.: 2380145-05-9
M. Wt: 341.39
InChI Key: JJZAWVITVIBWBM-UHFFFAOYSA-N
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Description

6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the thieno[3,2-d]pyrimidine intermediate. Finally, the pyridine-3-carboxamide moiety is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the pyridine ring.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide.

    Reduction: Formation of 6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperidine-3-carboxamide.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe to study the interactions of heterocyclic compounds with biological macromolecules.

    Medicine: Potential use as a therapeutic agent due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine ring may interact with nucleotide-binding sites, while the azetidine ring could modulate the activity of certain proteins. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide is unique due to the combination of three distinct heterocyclic rings in its structure

Properties

IUPAC Name

6-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-23-13-3-2-10(6-17-13)16(22)20-11-7-21(8-11)15-14-12(4-5-24-14)18-9-19-15/h2-6,9,11H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZAWVITVIBWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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